Emulsion Phase Partitioning Differentiates Fru-Leu from Fru-Phe
In submicron oil-in-water emulsions, the formation of fructose-leucine (Fru-Leu) was reduced by up to 47% relative to the aqueous control, whereas fructose-phenylalanine (Fru-Phe) concentration remained statistically indistinguishable from that in water under identical thermal treatment [1]. This demonstrates that the lower partition coefficient of leucine (more hydrophilic) localizes the amino acid reactant in the aqueous phase, limiting access to the oil-water interface and depressing Amadori product yield compared to the more hydrophobic phenylalanine analog [1].
| Evidence Dimension | Amadori product concentration in submicron O/W emulsion relative to water |
|---|---|
| Target Compound Data | Fru-Leu concentration reduced up to 47% in emulsions vs. water |
| Comparator Or Baseline | Fru-Phe concentration similar to water (no significant reduction) in the same emulsion system |
| Quantified Difference | Up to 47% relative reduction in Fru-Leu yield; ~0% reduction for Fru-Phe |
| Conditions | Submicron oil-in-water emulsions (water, tricaprylin, Tween 20) heated under controlled thermal treatment; formation monitored by high-resolution mass spectrometry |
Why This Matters
For food manufacturers optimizing Maillard-derived flavour in emulsified products, the phase-dependent yield of Fru-Leu must be factored into formulation design—using Fru-Phe as a surrogate would mask the true impact of emulsion polarity on Amadori compound generation.
- [1] Troise AD, et al. Amadori products formation in emulsified systems. Food Chem. 2016;199:51-58. doi:10.1016/j.foodchem.2015.11.110 View Source
